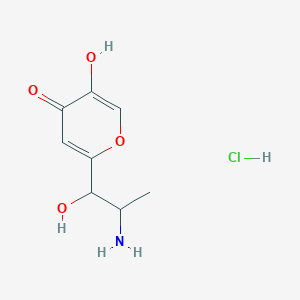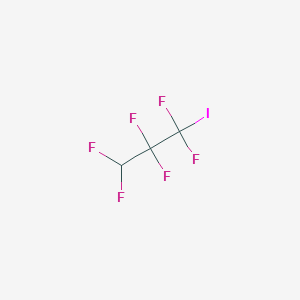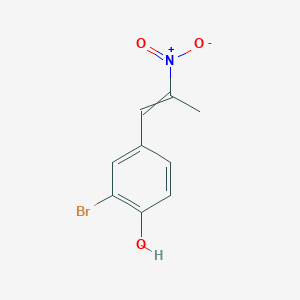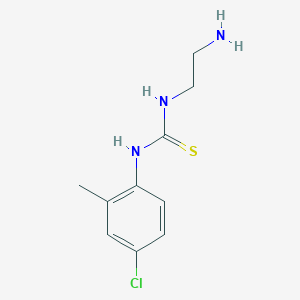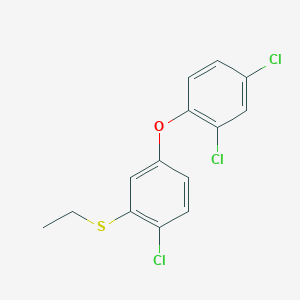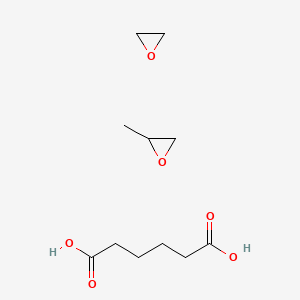![molecular formula C17H13Cl3N2 B14605551 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole CAS No. 61023-73-2](/img/structure/B14605551.png)
1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole is a synthetic organic compound known for its antifungal properties. It is commonly used in various pharmaceutical formulations to treat fungal infections. The compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and two aromatic rings substituted with chlorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole typically involves the reaction of 1-(2,4-dichlorophenyl)-2-(4-chlorophenyl)ethanol with imidazole under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with fewer chlorine atoms.
Substitution: Substituted derivatives with different functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Formulated into topical creams and ointments for treating fungal infections such as athlete’s foot and ringworm.
Industry: Used in the development of antifungal coatings and materials.
Wirkmechanismus
The antifungal activity of 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole is primarily due to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase.
Vergleich Mit ähnlichen Verbindungen
Miconazole: Another imidazole derivative with similar antifungal properties.
Clotrimazole: A widely used antifungal agent with a similar mechanism of action.
Ketoconazole: Known for its broad-spectrum antifungal activity.
Uniqueness: 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole is unique due to its specific substitution pattern on the aromatic rings, which enhances its antifungal efficacy and reduces potential side effects compared to other similar compounds.
Eigenschaften
CAS-Nummer |
61023-73-2 |
|---|---|
Molekularformel |
C17H13Cl3N2 |
Molekulargewicht |
351.7 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C17H13Cl3N2/c18-13-3-1-12(2-4-13)16(10-22-8-7-21-11-22)15-6-5-14(19)9-17(15)20/h1-9,11,16H,10H2 |
InChI-Schlüssel |
WEYWZWCLLOYRLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


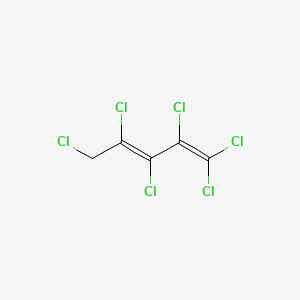
![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)

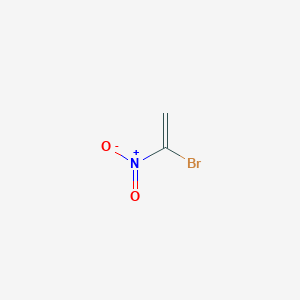
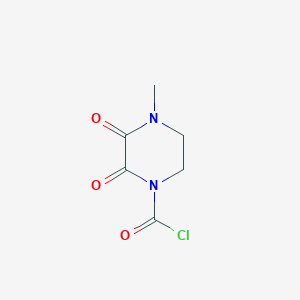
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)
